molecular formula C7H12O4S B594501 (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid CAS No. 1224869-02-6

(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid

Cat. No.: B594501
CAS No.: 1224869-02-6
M. Wt: 192.229
InChI Key: ZNKGPJTYNUEAKE-UHFFFAOYSA-N
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Description

(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.24 g/mol It is known for its unique structure, which includes a thiopyran ring with a dioxido group and an acetic acid moiety

Scientific Research Applications

(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid typically involves the oxidation of tetrahydrothiopyran derivatives. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids to introduce the dioxido group into the thiopyran ring . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Esterification Reagents: Alcohols, acid catalysts.

    Amidation Reagents: Amines, coupling agents.

Major Products Formed

Mechanism of Action

The mechanism of action of (1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxido group can participate in redox reactions, while the acetic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1-Dioxidotetrahydro-2H-thiopyran-4-YL)acetic acid is unique due to its combination of a thiopyran ring with a dioxido group and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(1,1-dioxothian-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c8-7(9)5-6-1-3-12(10,11)4-2-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKGPJTYNUEAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224869-02-6
Record name 2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid
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